Home > Products > Screening Compounds P127087 > 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide -

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

Catalog Number: EVT-4762461
CAS Number:
Molecular Formula: C21H25Cl2N3O
Molecular Weight: 406.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Opioid receptors are a group of G protein-coupled receptors with opioids as ligands. [] The opioid receptors are ~40% identical to somatostatin receptors (SSTRs). [] Opioid receptors are distributed throughout the central nervous system and digestive tract. [] The endogenous opioids are dynorphins, enkephalins, endorphins, endomorphins and nociceptin. []

(S)-2-(3-Benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-hydroxy-1-phenylethyl)acetamide

Compound Description: This compound is a significantly less potent glycogen phosphorylase a (GPa) inhibitor compared to the title compound, 2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide. Its IC50 value is reported as 120 μM, which is considerably higher than the 6.3 μM IC50 of the title compound. []

Relevance: This compound shares a core structure with the target compound, 2-[4-(3,4-Dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, specifically the "2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)acetamide" moiety. The key difference lies in the substitution on the terminal nitrogen atom. This structural comparison highlights the impact of different substituents on GPa inhibitory activity. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide (U50488)

Compound Description: U50488 is a potent and selective kappa-opioid receptor agonist. It has been extensively studied for its analgesic properties and its role in various physiological processes, including thermoregulation and pain perception. [, , , , ]

Relevance: While not sharing the same core structure, U50488 exhibits significant structural similarities to the target compound, 2-[4-(3,4-Dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide. Both compounds feature a 3,4-dichlorophenyl group linked to an acetamide moiety, which in turn is connected to a cyclic amine. This comparison highlights the presence of pharmacologically active substructures within different chemical classes. [, , , , ]

N-Benzyl, N-(2-phenylethyl) and N-(3-phenylpropyl) derivatives of trans-(+/-)-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamide

Compound Description: These three derivatives were synthesized and evaluated for their in vivo analgesic activity using the hot-plate test. The study aimed to explore structural requirements for the analgesic activity observed in the chi-selective opioid U50488 (2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide). []

Relevance: These derivatives are structurally similar to both U50488 and the target compound, 2-[4-(3,4-Dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, as they all possess a propanamide or acetamide group connected to a cyclic amine. The variation in the N-aryl/arylalkyl substituents in these derivatives highlights the exploration of structure-activity relationships around this pharmacologically relevant scaffold. []

Properties

Product Name

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide

Molecular Formula

C21H25Cl2N3O

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C21H25Cl2N3O/c22-19-7-6-18(14-20(19)23)15-25-10-12-26(13-11-25)16-21(27)24-9-8-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,24,27)

InChI Key

BBRCPOUIGAUGPD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.